3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid
Overview
Description
3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid is a synthetic organic compound characterized by the presence of a difluoropyrrolidine ring attached to a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid typically involves the reaction of 3,3-difluoropyrrolidine with 2,2-dimethylpropanoic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoropyrrolidine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The difluoropyrrolidine ring may interact with specific enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoropyrrolidine derivatives and dimethylpropanoic acid derivatives. Examples include:
- 3-(3,3-Difluoropyrrolidin-1-yl)propanoic acid
- 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluorobenzoic acid
Uniqueness
3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid is unique due to the specific combination of the difluoropyrrolidine ring and the dimethylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-8(2,7(13)14)5-12-4-3-9(10,11)6-12/h3-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEQVIQMMZYXEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(C1)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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